molecular formula C21H25BrClN3O4S2 B4952509 4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide

4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide

Cat. No.: B4952509
M. Wt: 562.9 g/mol
InChI Key: UCSFQPQHKURLKD-UHFFFAOYSA-N
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Description

4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a sulfonamide group, and a substituted aniline moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups, leading to the formation of amines or thiols.

    Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2,5-dimethoxyaniline: A key intermediate in the synthesis of the compound.

    N,N-diethylbenzenesulfonamide: Another intermediate used in the synthesis.

    Thiazole derivatives: Compounds with similar thiazole rings that may have comparable biological activities.

Uniqueness

The uniqueness of 4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(4-chloro-2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S2.BrH/c1-5-25(6-2)31(26,27)15-9-7-14(8-10-15)18-13-30-21(24-18)23-17-12-19(28-3)16(22)11-20(17)29-4;/h7-13H,5-6H2,1-4H3,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSFQPQHKURLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=C(C=C3OC)Cl)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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